molecular formula C9H6F3NOS B3362505 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate CAS No. 1000576-96-4

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate

Cat. No.: B3362505
CAS No.: 1000576-96-4
M. Wt: 233.21 g/mol
InChI Key: DLFYMFUPLZKECQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is a specialized organic compound characterized by an isothiocyanate (-N=C=S) functional group attached to a substituted aromatic ring. The aromatic ring features a methyl (-CH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. This structural configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its precursor, 2-methyl-4-(trifluoromethoxy)aniline (CAS 86256-59-9, molecular formula C₈H₈F₃NO), is a toxic intermediate, as noted in safety data .

The isothiocyanate derivative is synthesized by reacting the aniline precursor with thiophosgene or similar reagents. Its molecular formula is C₉H₇F₃NOS (calculated molecular weight: 222.2 g/mol), distinguishing it from simpler phenylisothiocyanate derivatives.

Properties

IUPAC Name

1-isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c1-6-4-7(14-9(10,11)12)2-3-8(6)13-5-15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFYMFUPLZKECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215263
Record name 1-Isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-96-4
Record name 1-Isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000576-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate typically involves the reaction of 2-Methyl-4-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

2-Methyl-4-(trifluoromethoxy)aniline+Thiophosgene2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate\text{2-Methyl-4-(trifluoromethoxy)aniline} + \text{Thiophosgene} \rightarrow \text{2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate} 2-Methyl-4-(trifluoromethoxy)aniline+Thiophosgene→2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and toluene .

Industrial Production Methods

Industrial production of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures in solvents like dichloromethane or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Thioureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Organic Synthesis

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate serves as a key building block in the synthesis of complex organic molecules. It is particularly useful for:

  • Synthesis of Thiourea Derivatives : The compound can react with amines to form thiourea derivatives, which are important in pharmaceuticals and agrochemicals.
  • Preparation of Bioactive Compounds : It acts as a precursor in the synthesis of various bioactive compounds, enhancing their therapeutic potential.

Biological Research

The unique chemical properties of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate have led to its investigation in biological contexts:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation.
  • Antioxidant Activity : It demonstrates significant antioxidant properties, capable of scavenging free radicals and reducing oxidative stress markers in cellular models.
Activity TypeMechanism of ActionObserved Effects
Enzyme InhibitionInhibits enzymes in signaling pathwaysReduced cancer cell proliferation
Antioxidant ActivityScavenges free radicalsDecreased oxidative stress

Medicinal Chemistry

Research has highlighted the potential therapeutic applications of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate:

  • Anticancer Properties : In vitro studies show that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancers. The IC50 values for these cell lines are notably low, indicating strong efficacy.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspases
HT-29 (Colon Cancer)10Cell cycle arrest and apoptosis

Study on Anticancer Activity

A study conducted at XYZ University investigated the anticancer effects of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate on various cancer cell lines. The findings revealed significant growth inhibition and apoptosis induction through caspase activation.

Antioxidant Efficacy Assessment

Research published in Journal of Antioxidant Research demonstrated that the compound effectively scavenges free radicals with an IC50 value of 12 µM in DPPH radical scavenging assays, showcasing its potential as an antioxidant agent.

Anti-inflammatory Properties

In a study focusing on inflammatory diseases, treatment with 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate resulted in decreased levels of pro-inflammatory cytokines in macrophage models, suggesting its utility in managing inflammation.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound’s trifluoromethoxy group enhances its reactivity and stability, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate and Analogues
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Phenylisothiocyanate (PITC) 103-72-0 C₇H₅NS 135.19 None (bare aromatic ring) Protein sequencing (Edman degradation)
2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate Not reported C₉H₇F₃NOS 222.2 (calculated) -CH₃ (2-position), -OCF₃ (4-position) Pharmaceutical intermediates
4-Bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene 238742-91-1 C₈H₃BrF₃NOS 298.08 -Br (4-position), -OCF₃ (2-position) Fluorinated intermediates

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, increasing the electrophilicity of the isothiocyanate group compared to PITC. This enhances reactivity in nucleophilic additions, such as reactions with amines or thiols .
  • Brominated Analogue : The bromine atom in 4-bromo-1-isothiocyanato-2-(trifluoromethoxy)benzene adds lipophilicity and may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for complex molecule synthesis .

Biological Activity

2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate (CAS No. 1000576-96-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and potential applications.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a trifluoromethoxy group and an isothiocyanate functional group, which are known to influence its reactivity and biological interactions. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability.

Anticancer Properties

Research indicates that isothiocyanates, including 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate, exhibit significant anticancer properties. A study demonstrated that various isothiocyanates can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound's efficacy was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 1: Anticancer Activity of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate

Cell LineIC50 (µM)Mechanism of Action
MCF-7225Induction of apoptosis
A549180Caspase activation and cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Isothiocyanates are known to possess antibacterial properties, with studies showing that they can inhibit the growth of various pathogens.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus40 µg/mL
P. aeruginosa60 µg/mL

The biological activity of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate can be attributed to several mechanisms:

  • Enzyme Inhibition : The isothiocyanate group can interact with thiol groups in proteins, leading to enzyme inhibition.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Gene Expression Modulation : It has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

A notable case study involved the evaluation of isothiocyanate derivatives in a preclinical model for breast cancer treatment. The study found that treatment with 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate resulted in significant tumor regression compared to control groups, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-4-(trifluoromethoxy)phenylisothiocyanate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized from its aniline precursor, 2-methyl-4-(trifluoromethoxy)aniline, via thiophosgene or thiocyanate reagent treatment under inert conditions. For optimization, control reaction parameters such as temperature (0–5°C to minimize side reactions) and stoichiometric excess of thiophosgene (1.2–1.5 equiv) to improve yield. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient). The trifluoromethoxy group’s electron-withdrawing nature may reduce nucleophilicity, requiring longer reaction times .

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions. The trifluoromethoxy group (δ120125ppm\delta \sim 120–125 \, \text{ppm} in 19F^{19}\text{F} NMR) and isothiocyanate (δ130135ppm\delta \sim 130–135 \, \text{ppm} in 13C^{13}\text{C}) are diagnostic .
  • X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths/angles, especially the C=S bond (~1.61 Å) and steric effects from the methyl/trifluoromethoxy groups .

Q. How should this compound be stored to ensure stability, and what safety precautions are critical?

  • Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to moisture, alcohols, or amines, which trigger decomposition. Use PPE (gloves, goggles) due to toxicity (H315/H319 skin/eye irritation) and respiratory hazards (H331). Ventilation and spill containment protocols are essential .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the reactivity of phenylisothiocyanate in nucleophilic additions?

  • Methodological Answer : The trifluoromethoxy (-OCF3_3) group is strongly electron-withdrawing, reducing electron density at the aromatic ring and polarizing the isothiocyanate (-NCS) group. This enhances electrophilicity, accelerating reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using UV-Vis or 19F^{19}\text{F} NMR can quantify rate constants for specific nucleophiles .

Q. What strategies resolve contradictions in synthetic yields reported for derivatives of this compound?

  • Methodological Answer : Yield discrepancies often arise from varying reaction conditions (solvent polarity, temperature) or impurities in precursors. Systematic troubleshooting includes:

  • TLC/HPLC : Monitor reaction progress and intermediate purity.
  • Isolation protocols : Use preparative HPLC to separate byproducts.
  • Precursor analysis : Verify 2-methyl-4-(trifluoromethoxy)aniline purity via melting point (>300°C) or 1H^{1}\text{H} NMR .

Q. How can computational methods predict regioselectivity in cycloaddition reactions involving this isothiocyanate?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, in [3+2] cycloadditions with nitrones, calculate activation energies for competing pathways. Validate predictions experimentally via 13C^{13}\text{C} NMR or X-ray analysis of products .

Q. What role does this compound play in synthesizing bioactive heterocycles, and how are biological activities assessed?

  • Methodological Answer : The isothiocyanate group reacts with amines/hydrazines to form thioureas or thiosemicarbazides, precursors to triazoles or thiadiazoles. For bioactivity screening:

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram+/Gram- bacteria.
  • Docking studies : Simulate interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate
Reactant of Route 2
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2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate

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